

Application Note: HPLC Analysis of 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid

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Compound of Interest

Compound Name: 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid

Cat. No.: B1266668

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid**. The compound, possessing both acidic (sulfonic acid) and basic (amino) functional groups, presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. To overcome this, an ion-pairing reversed-phase HPLC method has been developed. This method is suitable for purity assessments, stability studies, and quality control of drug substances and intermediates in pharmaceutical development.

Introduction

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid is a complex bifunctional molecule. Its accurate quantification is critical for ensuring the quality and consistency of pharmaceutical preparations. Standard reversed-phase HPLC often results in poor retention and peak tailing for such polar, ionic compounds. Ion-pairing chromatography is an effective technique where a suitable counter-ion is added to the mobile phase to form a neutral ion-pair with the analyte, enhancing its retention on a nonpolar stationary phase.^{[1][2][3]} This method utilizes an alkyl sulfonic acid as the ion-pairing agent to retain the positively charged amine groups of the analyte under acidic conditions.^{[3][4][5]}

Experimental

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Reagents:
 - Acetonitrile (HPLC Grade)
 - Methanol (HPLC Grade)
 - Deionized Water (18.2 M Ω ·cm)
 - Orthophosphoric Acid (\geq 85%)
 - Sodium 1-Octanesulfonate (Ion-Pair Reagent, \geq 98%)

A summary of the optimized HPLC conditions is presented in Table 1.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 μ m
Mobile Phase A	10 mM Sodium 1-Octanesulfonate in Water, pH adjusted to 2.8 with H ₃ PO ₄
Mobile Phase B	Acetonitrile
Gradient	20% B to 60% B over 15 minutes; hold at 60% B for 2 minutes; return to 20% B and equilibrate for 5 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection	UV at 230 nm

Table 1: Optimized HPLC Conditions

Protocols

- Mobile Phase A (Aqueous):
 - Weigh and dissolve an appropriate amount of Sodium 1-Octanesulfonate in deionized water to achieve a final concentration of 10 mM (e.g., 2.18 g per 1 L).
 - Adjust the pH of the solution to 2.8 using orthophosphoric acid.
 - Filter the solution through a 0.45 µm membrane filter.
- Mobile Phase B (Organic):
 - Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter if necessary.
- Standard Stock Solution (500 µg/mL):
 - Accurately weigh approximately 10 mg of **2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid** reference standard.
 - Dissolve in a 20 mL volumetric flask using a 50:50 mixture of water and methanol as the diluent. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions:
 - Prepare a series of working standards (e.g., 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.
- Sample Solution (100 µg/mL):
 - Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a theoretical final concentration of 100 µg/mL.

Results and Discussion

The developed ion-pairing method provides excellent separation and peak shape for **2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid**. A representative chromatogram shows a well-defined, symmetrical peak with a retention time of approximately 9.5 minutes.

The method was validated according to ICH guidelines for linearity, precision, and system suitability.

- **System Suitability:** The system suitability was established by injecting the 100 µg/mL standard solution six times. The results are summarized in Table 2.

Parameter	Acceptance Criteria	Result
Retention Time (RT)	-	9.52 min
Tailing Factor (T)	$T \leq 2.0$	1.15
Theoretical Plates (N)	$N \geq 2000$	8500
%RSD of Peak Area	$\leq 2.0\%$	0.85%

Table 2: System Suitability Results

- **Linearity:** The linearity of the method was evaluated across a concentration range of 5-200 µg/mL. The calibration curve demonstrated excellent linearity.

Concentration (µg/mL)	Mean Peak Area (n=3)
5.0	65,430
25.0	328,150
50.0	655,980
100.0	1,312,500
200.0	2,624,800
Correlation Coefficient (r^2)	≥ 0.999

Table 3: Linearity Data

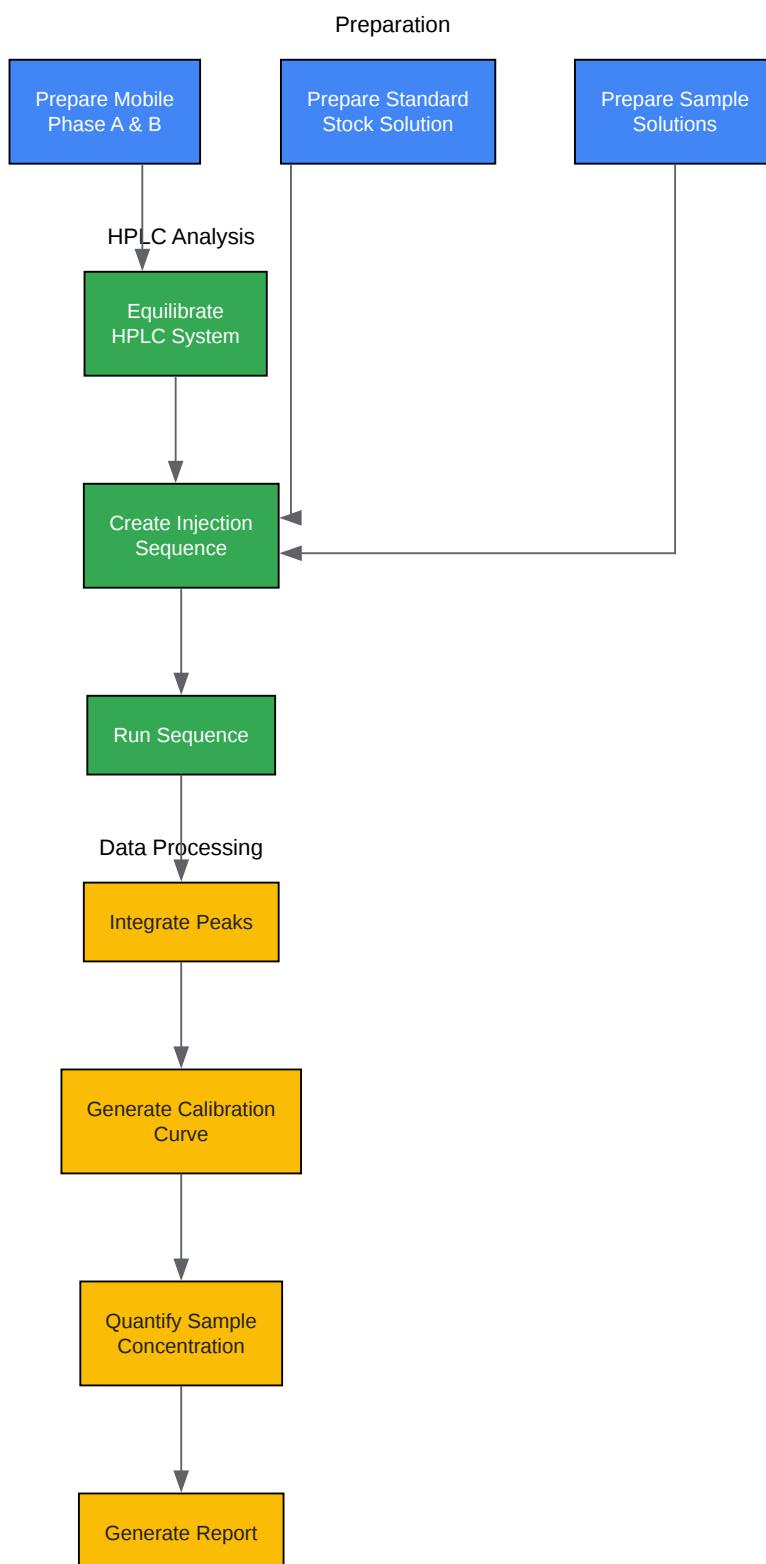
- Precision: The repeatability of the method was determined by analyzing six independent preparations of the sample solution at 100 µg/mL.

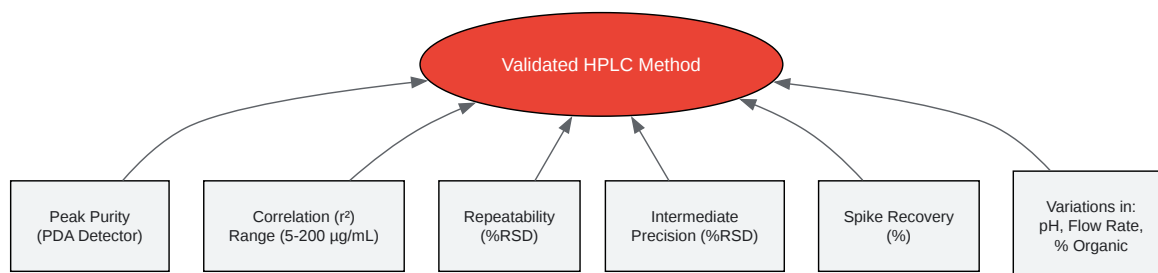
Replicate	Peak Area
1	1,311,900
2	1,320,500
3	1,305,600
4	1,315,800
5	1,322,300
6	1,309,100
Mean	1,314,200
%RSD	0.52%

Table 4: Precision (Repeatability) Results

Visualized Workflows

The following diagrams illustrate the key workflows associated with this analytical method.





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